molecular formula C10H15O5PS2 B144504 Fenthion sulfone CAS No. 3761-42-0

Fenthion sulfone

Cat. No.: B144504
CAS No.: 3761-42-0
M. Wt: 310.3 g/mol
InChI Key: ZDHYERRNXRANLI-UHFFFAOYSA-N
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Description

Fenthion sulfone is a chemical compound that belongs to the class of organophosphorus compounds. It is a metabolite of fenthion, an organophosphate insecticide widely used to control pests in agriculture. This compound is formed through the oxidation of fenthion and is known for its stability and persistence in the environment .

Mechanism of Action

Target of Action

Fenthion sulfone, a chemical transformation product of Fenthion Its parent compound, fenthion, primarily targets the enzyme cholinesterase . This enzyme plays a crucial role in nerve function, and its inhibition can lead to a variety of neurological effects.

Mode of Action

Fenthion, the parent compound, acts via cholinesterase inhibition . This means that it prevents the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synapses. This accumulation can disrupt normal nerve function, leading to a variety of symptoms.

Biochemical Pathways

Fenthion and its metabolites, including this compound, have been studied . Fenthion is metabolized into several compounds, including this compound, through various biochemical pathways .

Pharmacokinetics

The parent compound, fenthion, is known to be rapidly oxidized to sulfoxide and sulfone, and these products are rapidly decomposed to non-insecticidal compounds .

Result of Action

The parent compound, fenthion, is known to cause a variety of effects due to its inhibition of cholinesterase . These effects can include muscle weakness, breathing difficulties, and even paralysis in severe cases.

Action Environment

Its persistence in soil and water systems depends on local conditions .

Biochemical Analysis

Biochemical Properties

Fenthion sulfone interacts with various enzymes, proteins, and other biomolecules. It is highly susceptible to oxidation . The oxidation of this compound leads to the formation of sulfoxide and sulfone . These interactions significantly influence the biochemical reactions in which this compound is involved.

Cellular Effects

This compound has marked effects on the growth and photosynthesis of certain organisms. For instance, it has been observed to affect the growth and photosynthesis of the marine microalgal species Tetraselmis suecica . This compound influences cell function by affecting specific growth rate values and decreasing the contents of photosynthetic pigments .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its effect on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. Stability tests have shown that in the presence of sunlight and air, this compound is completely transformed into its sulfoxide and sulfone oxidation products within one to three days . These products are rapidly decomposed to non-insecticidal compounds .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to undergo oxidative reactions forming the corresponding sulfoxide and sulfone

Transport and Distribution

This compound is transported and distributed within cells and tissues. It dissipates from water with a half-life of less than 7 days . Sediment can be an important sink for this compound . Dissipation from water appears to occur mainly via phototransformation, biotransformation, and sorption to sediment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenthion sulfone is typically synthesized through the oxidation of fenthion. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide, potassium permanganate, or ozone. The reaction conditions often involve the use of solvents like acetone or methanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the compound. The process is optimized to minimize the formation of by-products and to ensure the efficient conversion of fenthion to this compound .

Chemical Reactions Analysis

Types of Reactions: Fenthion sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fenthion sulfone has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fenthion and its metabolites in environmental samples.

    Biology: Studied for its effects on various biological systems, including its role as a cholinesterase inhibitor.

    Medicine: Investigated for its potential toxicological effects and its role in pesticide poisoning cases.

    Industry: Used in the development of new pesticides and in the study of pesticide degradation pathways.

Comparison with Similar Compounds

    Fenthion: The parent compound, also an organophosphate insecticide.

    Fenthion oxon: An oxidation product of fenthion, more toxic than fenthion sulfone.

    Fenthion sulfoxide: Another metabolite of fenthion, formed through partial oxidation.

Uniqueness: this compound is unique due to its stability and persistence in the environment compared to its parent compound and other metabolites. It is less toxic than fenthion oxon but more stable, making it a significant compound for studying the environmental fate and degradation of organophosphate pesticides .

Properties

IUPAC Name

dimethoxy-(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHYERRNXRANLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041975
Record name Fenthion sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3761-42-0
Record name Fenthion sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3761-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorothioic acid, O,O-dimethyl O-(4-(methylsulfonyl)-m-tolyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenthion sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-4-methanesulfonyl-3-methylphenyl O,O-dimethyl phosphorothioate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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